molecular formula C22H19N3O B2401114 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide CAS No. 2034326-43-5

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Cat. No.: B2401114
CAS No.: 2034326-43-5
M. Wt: 341.414
InChI Key: ZOHODCYSKYBNES-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide typically involves the reaction of 4-phenyl-1H-pyrazole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with 1-naphthoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide
  • N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the pyrazole and naphthamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(21-12-6-10-18-9-4-5-11-20(18)21)23-13-14-25-16-19(15-24-25)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHODCYSKYBNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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